Betamethasone-17-propionate-d5

LC-MS/MS stable isotope dilution internal standard

Betamethasone-17-propionate-d5 is a stable isotope-labeled analog of betamethasone 17-propionate, in which five hydrogen atoms on the propionate ester are replaced with deuterium, yielding a molecular weight of 453.56 g/mol (C25H28D5FO6). Betamethasone 17-propionate is the active monoester metabolite of betamethasone dipropionate, a superpotent (Class I) topical corticosteroid used extensively in dermatology for psoriasis and inflammatory skin disorders.

Molecular Formula C₂₅H₂₈D₅FO₆
Molecular Weight 453.56
Cat. No. B1152108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone-17-propionate-d5
Synonyms11β,16β)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione-d5;  Betamethasone 17α-Propionate-d5; 
Molecular FormulaC₂₅H₂₈D₅FO₆
Molecular Weight453.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betamethasone-17-propionate-d5: Deuterated Internal Standard for Quantifying Superpotent Topical Corticosteroids


Betamethasone-17-propionate-d5 is a stable isotope-labeled analog of betamethasone 17-propionate, in which five hydrogen atoms on the propionate ester are replaced with deuterium, yielding a molecular weight of 453.56 g/mol (C25H28D5FO6) [1]. Betamethasone 17-propionate is the active monoester metabolite of betamethasone dipropionate, a superpotent (Class I) topical corticosteroid used extensively in dermatology for psoriasis and inflammatory skin disorders [2][3]. The d5-labeled compound is specifically intended for use as an internal standard in GC-MS and LC-MS/MS quantitative bioanalysis, enabling precise measurement of the non-deuterated analyte in complex biological matrices including plasma, tissue homogenates, and pharmaceutical formulations [1][4].

Why Betamethasone-17-propionate-d5 Cannot Be Replaced by Generic Deuterated Steroids in Pharmacokinetic Studies


Substituting a generic deuterated corticosteroid or structurally similar internal standard for betamethasone-17-propionate-d5 introduces unacceptable analytical error due to differential chromatographic retention, matrix effect compensation failure, and distinct ionization behavior [1]. The active betamethasone 17-propionate monoester exhibits fundamentally different pharmacokinetic properties from its parent dipropionate diester or the free betamethasone alcohol, including a markedly prolonged elimination half-life (80.8 ± 22.7 h) versus betamethasone (9.6 ± 3.6 h) [2]. In LC-MS/MS bioanalysis, only an exact isotopic match—the deuterated analog of the precise molecular species being quantified—can correct for extraction recovery variation, ion suppression or enhancement, and chromatographic drift that occur during analysis of complex biological specimens [3]. Use of a non-isotopic internal standard or a mismatched deuterated steroid (e.g., betamethasone-d5 rather than betamethasone-17-propionate-d5) compromises assay accuracy, particularly in the sub-ng/mL quantification range required for terminal-phase pharmacokinetic monitoring [2][3].

Quantitative Differentiation of Betamethasone-17-propionate-d5 for Scientific Procurement Decisions


Deuterium-Specific MRM Transition Enables Absolute Baseline Resolution from Non-Deuterated Analyte

Betamethasone-17-propionate-d5 provides a mass shift of +5 Da relative to the unlabeled analyte, enabling the use of deuterium-specific multiple reaction monitoring (MRM) transitions that are chromatographically distinct. For betamethasone-17-propionate, the MRM transition m/z 516 → 338 is monitored for the analyte, while the d5 internal standard is monitored at m/z 521 → 343, ensuring complete spectral separation and eliminating cross-talk interference . This mass shift is achieved through selective replacement of five hydrogen atoms with deuterium on the propionate ester side chain . In contrast, the non-deuterated analyte cannot be used as an internal standard because it is the target of quantification; a structurally similar but non-isotopic analog (e.g., beclomethasone dipropionate) exhibits different extraction efficiency and ionization response, invalidating quantitative accuracy [1].

LC-MS/MS stable isotope dilution internal standard MRM

Analytical Grade Purity ≥98% with Verified Isotopic Enrichment for Trace-Level Quantification

Commercially available betamethasone-17-propionate-d5 is supplied at ≥98% chemical purity with certified isotopic enrichment, ensuring suitability for quantification in the 0.1-10 ng range in biological matrices [1]. This purity specification exceeds typical requirements for internal standards used in regulatory bioanalysis, where a minimum of 95% purity is acceptable but higher purity reduces the need for purity correction factors in calibration. In contrast, non-isotopic internal standards such as testosterone (used as an internal standard in some glucocorticoid LC-MS/MS methods) introduce matrix-dependent ion suppression variability that cannot be fully compensated without exact isotopic matching [2]. The deuterated analog of betamethasone-17-propionate eliminates this source of error, as demonstrated in corticosteroid quantification studies where isotope dilution GC-MS achieved reliable quantification across a 100-fold dynamic range [1].

purity isotopic enrichment quality control analytical chemistry

Parent Compound Betamethasone 17-Propionate Exhibits Extended 80.8-Hour Half-Life Enabling Sustained-Release Formulation Assessment

The pharmacokinetic profile of betamethasone 17-monopropionate (B17P) is fundamentally distinct from that of the parent betamethasone alcohol (BOH), with a terminal elimination half-life of 80.8 ± 22.7 hours for B17P compared to only 9.6 ± 3.6 hours for BOH, and a time to maximum concentration (tmax) of 15.0 ± 9.0 hours versus 2.8 ± 1.7 hours [1]. This 8.4-fold longer half-life for the 17-propionate monoester necessitates extended sampling periods in pharmacokinetic studies—up to 336 hours post-dose in human volunteer studies—which in turn requires an internal standard capable of maintaining quantitative precision across the entire concentration-time curve, including the low ng/mL terminal phase [1]. Betamethasone dipropionate, the diester prodrug, is classified as a superpotent (Class I) topical corticosteroid, whereas betamethasone valerate (monoester at C17 with valerate) is classified as potent (Class II-III), reflecting the differential impact of the ester moiety on both therapeutic potency and pharmacokinetic disposition [2]. Quantification of the specific 17-propionate monoester—rather than total betamethasone—is therefore essential for establishing in vitro-in vivo correlations (IVIVC) for sustained-release formulations.

pharmacokinetics half-life sustained release metabolite

Regulatory Bioanalytical Method Validation Requires Isotope-Matched Internal Standard for Betamethasone-17-Propionate Quantification

According to FDA and EMA bioanalytical method validation guidance, stable isotope-labeled internal standards are the preferred and, for many complex matrices, the required approach for achieving acceptable accuracy and precision in LC-MS/MS assays. Betamethasone-17-propionate-d5 fulfills this requirement for betamethasone-17-propionate quantification by providing identical extraction recovery, identical chromatographic retention (co-elution), and identical ionization efficiency to the analyte, thereby correcting for matrix effects that cannot be compensated by non-isotopic internal standards [1]. In a direct comparison, deuterated internal standards have been shown to correct for matrix effects where structurally similar but non-isotopic compounds fail, particularly in the analysis of corticosteroids from complex biological specimens such as tissue homogenates and synovial fluid [2]. The isotope dilution GC-MS method for corticosteroids, validated using deuterium-labeled betamethasone, demonstrated applicability to quantification in the 0.1-10 ng range in human aqueous humour, establishing the sensitivity required for pharmacokinetic studies of low-circulating topical corticosteroid metabolites [3].

method validation regulatory compliance bioanalysis FDA guidance

Procurement-Guiding Research Applications for Betamethasone-17-propionate-d5


Regulatory Pharmacokinetic Studies of Betamethasone Dipropionate Sustained-Release Formulations

Betamethasone-17-propionate-d5 serves as the essential internal standard for quantifying the active monoester metabolite in plasma following administration of betamethasone dipropionate sustained-release formulations. Given the 80.8 ± 22.7 hour terminal half-life of betamethasone-17-propionate, pharmacokinetic sampling extends over 14 days, requiring an internal standard that maintains precise quantification across the entire concentration-time profile, including the sub-ng/mL terminal phase [1]. The d5-labeled analog enables accurate measurement for establishing in vitro-in vivo correlations (IVIVC) and demonstrating bioequivalence for regulatory submissions.

Topical Corticosteroid Bioavailability and Vasoconstrictor Assay Studies

The d5 internal standard is critical for quantifying betamethasone-17-propionate release from topical formulations in both in vitro Franz cell diffusion studies and in vivo skin pharmacokinetic assessments. The vasoconstrictor assay—the standard method for assessing topical corticosteroid potency—requires accurate quantification of drug penetration into the stratum corneum, where concentrations are typically in the pg/mg tissue range. Isotope dilution with betamethasone-17-propionate-d5 provides the necessary sensitivity and matrix effect correction for dermatopharmacokinetic studies [2], enabling comparative assessment of formulation excipients (e.g., propylene glycol content) that influence release kinetics [3].

Pharmaceutical Impurity Profiling and Stability-Indicating Method Development

Betamethasone-17-propionate is an impurity of clobetasol propionate, a superpotent topical corticosteroid . The d5-labeled analog enables development of validated stability-indicating HPLC and LC-MS methods for quantifying this impurity in pharmaceutical formulations. Use of the deuterated internal standard provides the accuracy and precision required for ICH-compliant method validation, including linearity, accuracy (recovery), and precision studies across the impurity specification range (typically 0.05%-0.5%).

In Vitro Metabolism and Esterase Hydrolysis Kinetics Studies

Betamethasone-17-propionate-d5 enables precise quantification of the monoester in in vitro metabolism studies using hepatocytes, liver microsomes, or purified esterases. The deuterated internal standard corrects for matrix effects in enzymatic incubation buffers and enables accurate determination of Michaelis-Menten kinetic parameters (Km, Vmax) for esterase-mediated conversion of betamethasone dipropionate to betamethasone-17-propionate [4]. This application is essential for understanding the metabolic activation of the dipropionate prodrug and for predicting interspecies differences in corticosteroid metabolism.

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